molecular formula C15H12ClF2NOS B4020564 2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)propanamide

2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)propanamide

Cat. No. B4020564
M. Wt: 327.8 g/mol
InChI Key: FHFCAGKROYCAGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)propanamide often involves catalytic anionarylation of acrylic and methacrylic acids amides by diazonium salts or through condensation reactions. For example, arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments have been synthesized via copper catalytic anionarylation, demonstrating a method that might be applicable or adaptable to the synthesis of the compound (Baranovskyi et al., 2018).

Molecular Structure Analysis

Analysis of the molecular structure of related compounds, such as N-(2-Chlorophenyl)-(1-Propanamide), reveals insights into the potential structure of our compound. For instance, N-(2-Chlorophenyl)-(1-Propanamide) was analyzed using UV–Vis, IR, NMR, and powder XRD techniques, indicating how similar analytical methods could elucidate the structure of 2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)propanamide (Prabhu et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving similar compounds have been documented, such as the cyclization of thiocyanatoamides to synthesize substituted 2-aminothiazol-4(5H)-ones, which could suggest potential reactivity paths for our compound as well (Baranovskyi et al., 2018). Additionally, reactions under basic conditions in ethanol or DMSO have been explored for chlorophenyl derivatives, providing insights into the chemical behavior that could be expected (Dyachenko & Krasnikov, 2012).

Physical Properties Analysis

Studies on compounds such as N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide offer valuable data on physical properties, including NMR, UV, and mass spectral data, which can be analogous to understanding the physical characteristics of 2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)propanamide (Manolov et al., 2022).

Chemical Properties Analysis

The chemical properties of similar compounds, such as their antibacterial and antifungal activities, provide a basis for inferring the potential chemical properties of 2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)propanamide. For example, arylsubstituted halogen(thiocyanato)amides have been tested for their antimicrobial activity, suggesting a pathway to explore the chemical properties of our compound of interest (Baranovskyi et al., 2018).

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(2,4-difluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF2NOS/c1-9(21-12-5-2-10(16)3-6-12)15(20)19-14-7-4-11(17)8-13(14)18/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFCAGKROYCAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)F)F)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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